8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol
Description
Historical Development of Pyrazolotriazine Chemistry
The pyrazolo[1,5-a]triazine scaffold emerged as a structurally unique heterocyclic system following its first synthesis in 1957 by Checchi and Ridi. This bicyclic framework, characterized by fused pyrazole and 1,3,5-triazine rings, was initially explored as a purine isostere due to its ability to mimic the hydrogen-bonding patterns of adenine and guanine. Early research focused on annelation strategies to construct the triazine ring onto pyrazole precursors, employing methods such as cyclization of 3-aminopyrazoles with carbon/nitrogen-containing reagents. By the 1980s, advancements in regioselective functionalization enabled the synthesis of derivatives with substituents at key positions (C2, C4, and C8), unlocking diverse biological activities. The discovery of pyrazolotriazines as inhibitors of thymidine phosphorylase in the 2000s marked a turning point, driving interest in their anticancer and anti-angiogenic potential.
Significance of 8-Bromo-2-(methylthio)pyrazolotriazin-4-ol in Heterocyclic Chemistry
This compound (CAS: 54346-35-9) exemplifies the strategic functionalization of the pyrazolotriazine core. The bromine atom at C8 enhances electrophilic substitution reactivity, enabling cross-coupling reactions for derivatization, while the methylthio group at C2 acts as a versatile leaving group for nucleophilic displacement. Its hydroxyl group at C4 facilitates hydrogen bonding, influencing solubility and target binding. These features make it a critical intermediate in synthesizing kinase inhibitors, as demonstrated in the development of TTK (Tyrosine Threonine Kinase) inhibitors for cancer therapy. Furthermore, its microwave-assisted synthesis (94% yield) underscores its role in modern green chemistry methodologies.
Structural Framework and Classification
The molecular formula C₆H₅BrN₄OS (MW: 261.10 g/mol) comprises:
- A bicyclic pyrazolo[1,5-a]triazine core with a 6-5 fused ring system.
- Bromine at C8: Enhances electronic density and participates in Suzuki-Miyaura couplings.
- Methylthio (-SCH₃) at C2: A meta-directing group replaceable with amines or alkoxides.
- Hydroxyl (-OH) at C4: Engages in tautomerism (keto-enol) and hydrogen bonding.
The compound’s planar structure allows π-π stacking with aromatic residues in enzyme active sites, as observed in thymidine phosphorylase inhibition (IC₅₀: 2.1 μM). Its calculated topological polar surface area (84.6 Ų) suggests moderate membrane permeability, aligning with drug-likeness criteria.
Research Objectives and Methodological Approach
Recent studies prioritize:
- Synthetic Optimization : Developing one-pot protocols using microwave irradiation to reduce reaction steps.
- Structure-Activity Relationships (SAR) : Correlating C2/C8 substituents with kinase inhibition.
- Computational Modeling : Employing QSAR to predict binding affinities for TTK and cyclin-dependent kinases.
Methodologies :
- Microwave-Assisted Synthesis : 8-Bromo-2-(methylthio)pyrazolo[1,5-a]triazin-4-ol is synthesized via sequential cyclization of 5-aminopyrazoles with ethoxycarbonyl isothiocyanate, followed by methylation.
- Crystallography : X-ray diffraction confirms the keto tautomer predominates in the solid state.
- In Silico Screening : Molecular docking reveals interactions with ATP-binding pockets of CDK2 (Glue81, Leu83).
Table 1: Comparative Synthetic Routes for 8-Bromo-2-(methylthio)pyrazolo[1,5-a]triazin-4-ol
Properties
IUPAC Name |
8-bromo-2-methylsulfanyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4OS/c1-13-5-9-4-3(7)2-8-11(4)6(12)10-5/h2H,1H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUIVPDBUPYGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326603 | |
| Record name | 8-Bromo-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54346-35-9 | |
| Record name | 8-Bromo-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Microwave-Assisted Sequential One-Pot Synthesis
A highly efficient approach reported involves a microwave-assisted sequential one-pot synthesis, which combines several reaction steps without isolating intermediates:
- Step 1: Starting from suitable pyrazolo[1,5-a]triazine precursors substituted at C8 (e.g., with halogens like bromine).
- Step 2: Reaction carried out in dry tetrahydrofuran (THF) at low temperature (0 °C), followed by microwave irradiation at 100 °C for 5 minutes to promote cyclization.
- Step 3: Addition of sodium hydroxide (2N) and further microwave irradiation at 80 °C for 3 minutes to complete ring closure.
- Step 4: Acidification to precipitate the product, followed by methylation with methyl iodide to introduce the methylthio group at position 2.
- Yields: This method achieves yields around 70-90% for various substituted pyrazolo[1,5-a]triazin-4-ones, including 8-bromo derivatives.
| Step | Conditions | Purpose | Typical Yield |
|---|---|---|---|
| 1 | Dry THF, 0 °C, microwave 100 °C, 5 min | Cyclization to pyrazolo-triazine | ~90% |
| 2 | NaOH 2N, microwave 80 °C, 3 min | Ring closure | - |
| 3 | Acidification (HCl 2N, pH<5) | Precipitation | - |
| 4 | Methyl iodide, room temp, 15 min | Methylthio substitution | 70-90% |
Halogenation and Substitution
- Bromination at the 8-position is typically achieved by reacting the pyrazolo[1,5-a]triazine core with brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in anhydrous solvents (e.g., acetonitrile) at moderate temperatures (60 °C).
- The methylthio group at position 2 is introduced by alkylation of the corresponding thiol or thione intermediate with methyl iodide or methyl sulfate under basic conditions.
Alternative Synthetic Routes
- Cyclization of amidinium salts with o-phenylenediamine derivatives under controlled conditions can yield pyrazolo-triazine frameworks with subsequent functionalization.
- Use of isothiocyanates and related reagents to build triazine rings followed by substitution reactions to introduce methylthio and halogen groups.
- Multi-component reactions involving oxalyl chloride, anilines, and ammonium thiocyanate under ultrasound or reflux conditions can produce triazepine derivatives structurally related to the target compound.
Research Findings and Comparative Analysis
Summary Table of Key Synthetic Steps for 8-Bromo-2-(methylthio)pyrazolo[1,5-a]triazin-4-ol
Patents and Industrial Relevance
Chemical Reactions Analysis
8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Physical Properties
The compound exhibits notable physical properties that facilitate its use in research:
- Solubility : Soluble in organic solvents.
- Stability : Stable under standard laboratory conditions.
Chemistry
8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol serves as a significant building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various chemical transformations including:
- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles such as amines or thiols.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form sulfoxides or sulfones and reduction reactions can convert bromine to hydrogen.
Biological Research
Preliminary studies suggest that this compound may possess various biological activities:
- Enzyme Interactions : It has been shown to interact with specific enzymes, potentially modulating their activity.
- Pharmacological Properties : Research indicates that it may have therapeutic potential in drug development due to its unique structure and substituents.
Medicinal Chemistry
In medicinal chemistry, this compound is being studied for its potential as a lead compound for new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for further exploration in drug design.
Industrial Applications
While not widely used in industrial applications yet, it serves as a model compound for studying the reactivity of heterocyclic systems. Its structural characteristics make it an interesting subject for material science research.
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry explored the enzyme inhibitory properties of various pyrazolo-triazine derivatives, including this compound. The results indicated significant inhibition of specific kinases involved in cancer pathways, suggesting potential anticancer applications.
Case Study 2: Synthesis of Novel Derivatives
Research conducted on microwave-assisted synthesis techniques demonstrated the efficiency of creating derivatives of pyrazolo[1,5-a][1,3,5]triazin compounds. The study highlighted the utility of this compound as a precursor for synthesizing more complex structures with enhanced biological activity.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex heterocycles; undergoes various chemical reactions |
| Biological Research | Interacts with enzymes; potential therapeutic effects |
| Medicinal Chemistry | Candidate for drug development; studies on pharmacological properties |
| Industrial Applications | Model compound for reactivity studies; material science research |
Mechanism of Action
The mechanism of action of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and methylthio substituents. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Structural Effects
The position and nature of substituents on the pyrazolotriazine scaffold significantly affect molecular geometry, stability, and bioactivity. Key comparisons include:
Bromine Substitution Patterns
- 7-Bromo vs. 8-Bromo Derivatives: In pyrazolo[5,1-c][1,2,4]triazin-4-ones, bromine at position 7 induces shorter C-Br bond lengths (1.89–1.91 Å) compared to position 8 (1.93–1.95 Å), altering crystal packing and non-valent interactions (e.g., Br···H-C contacts). These differences correlate with variations in thermal stability and solubility .
- Impact on Tautomerism: Bromine at position 8 in pyrazolo[1,5-a][1,3,5]triazin-4-ol may stabilize the keto-enolic tautomer, as observed in IR and NMR studies of related compounds .
Methylthio vs. Ethylthio Substituents
- MH4b1 (2-ethylthio-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a][1,3,5]triazine) demonstrates anticonvulsant activity in maximal electroshock (MES) and 6 Hz seizure models, while analogs with methylthio groups (e.g., EAC-21, EAC-31) lack significant activity. This suggests that longer alkylthio chains (e.g., ethyl) enhance lipophilicity and CNS penetration .
Anticonvulsant Activity
- Key Insight : The absence of a 4-aryl group in 8-Bromo-2-(methylthio)pyrazolotriazin-4-ol may limit its anticonvulsant efficacy compared to MH4b1, highlighting the importance of aromatic substitution at position 4 for seizure protection .
Thymidine Phosphorylase (TP) Inhibition
Pyrazolo[1,5-a][1,3,5]triazin-2-thioxo-4-ones exhibit TP inhibitory activity (IC₅₀: 0.5–10 µM), with thioxo groups enhancing enzyme binding. In contrast, the hydroxyl group in 8-Bromo-2-(methylthio)pyrazolotriazin-4-ol may reduce affinity due to weaker hydrogen-bonding interactions compared to thioxo derivatives .
Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines (e.g., 6m, 6p) show potent TTK inhibition (IC₅₀: <10 nM) via phenyl ring substitutions, whereas pyrazolotriazines with bromine and methylthio groups lack reported kinase activity, suggesting scaffold-specific SAR .
Biological Activity
8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol is a heterocyclic compound with the molecular formula CHBrNOS and a molecular weight of 261.10 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound is characterized by its unique structure, which includes a bromine atom and a methylthio group. These substituents are believed to play significant roles in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNOS |
| Molecular Weight | 261.10 g/mol |
| Density | 2.166 g/cm³ |
| LogP | 1.314 |
| InChI Key | JAUIVPDBUPYGII-UHFFFAOYSA-N |
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific enzymes or receptors within biological systems. The presence of the bromine and methylthio groups may facilitate these interactions, leading to modulation of enzymatic activity or receptor signaling pathways .
Biological Activities
Research has indicated that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrazolo[1,5-a][1,3,5]triazin-4-ol can inhibit thymidine phosphorylase (TP), an enzyme associated with tumor growth and metastasis. Inhibition of TP can suppress tumor proliferation and enhance the efficacy of existing chemotherapeutic agents .
- Anti-inflammatory Properties : Compounds within the pyrazolo[1,5-a][1,3,5]triazine family have demonstrated anti-inflammatory effects. These compounds may inhibit pathways involved in inflammatory responses, making them potential candidates for treating conditions like arthritis and other inflammatory disorders .
- Cytotoxicity : In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia). The MTT assay results indicate that some derivatives have stronger cytotoxic activity compared to standard treatments like cisplatin .
Case Studies
Several studies have evaluated the biological activity of related compounds:
-
Study on Thymidine Phosphorylase Inhibition :
- Researchers synthesized various pyrazolo[1,5-a][1,3,5]triazine derivatives and assessed their ability to inhibit TP.
- Results indicated that specific substitutions on the pyrazolo ring significantly enhanced TP inhibition and exhibited anti-tumor properties.
- Cytotoxicity Evaluation :
- QSAR Studies :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol, and how can reaction conditions be optimized for higher yields?
- Answer: Key synthetic approaches include:
- Microwave-assisted one-pot synthesis : Enhances reaction efficiency and reduces time compared to conventional heating. Optimal conditions involve DMF as a solvent and controlled microwave irradiation (80–120°C, 30–60 min) .
- Visible-light-enhanced annulation : Utilizes electron donor-acceptor (EDA) complexes formed between pyrazolthiourea intermediates and tetramethylguanidine (TMG) under photocatalyst-free conditions. This method avoids transition metals and oxidants .
- Regioselective acylation/palladium-catalyzed cross-coupling : Enables selective functionalization at the C8 position, critical for introducing bromine or other substituents .
Q. How do bromine and methylthio substituents influence the structural properties of pyrazolo[1,5-a][1,3,5]triazine derivatives?
- Answer : X-ray diffraction (XRD) studies reveal:
- Bromine : Increases molecular polarity and stabilizes crystal packing via halogen bonding (C–Br···π interactions). Bond lengths for C–Br range from 1.89–1.92 Å, affecting planarity and π-π stacking .
- Methylthio group : Introduces steric bulk and sulfur-mediated non-covalent interactions (e.g., S···H–C), altering molecular packing. The C–S bond length averages ~1.81 Å .
- Methodological recommendation : Combine XRD with DFT calculations to predict substituent effects on electronic properties and intermolecular interactions .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methylthio protons at δ ~2.5 ppm) and confirms regiochemistry .
- XRD : Resolves crystal structure, including bond angles (e.g., N–C–N ~120°) and packing motifs (e.g., herringbone arrangements) .
- IR spectroscopy : Identifies functional groups (e.g., N–H stretch at ~3400 cm⁻¹ in hydroxyl derivatives) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 229.04 for the parent compound) .
Advanced Research Questions
Q. What strategies are effective in analyzing the structure-activity relationship (SAR) of this compound derivatives for anticancer activity?
- Answer :
- Substituent variation : Replace bromine with electron-withdrawing groups (e.g., Cl) or aromatic moieties (e.g., phenyl) to modulate cytotoxicity. Derivatives with aromatic C4 substituents show enhanced activity against NCI-60 cancer cell lines (e.g., GI₅₀ < 10 µM) .
- Assay design : Use high-throughput screening (e.g., NCI-60 panel) paired with kinase profiling (e.g., CDK2, TTK) to identify targets .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to ATP pockets in kinases .
Q. How can researchers resolve contradictions in biological activity data between pyrazolo[1,5-a][1,3,5]triazine derivatives with aromatic versus alkyl substituents?
- Answer :
- Lipophilicity vs. solubility : Aromatic groups (e.g., benzyl) improve membrane permeability but may reduce aqueous solubility. Use logP calculations (e.g., ChemAxon) and HPLC-based solubility assays to balance these properties .
- Target engagement : Validate mechanisms via siRNA knockdown or CRISPR-Cas9 knockout of suspected targets (e.g., PI4K or CDK2) to confirm on-target effects .
- Metabolic stability : Assess cytochrome P450 interactions using liver microsome assays to rule off-target toxicity .
Q. What are the challenges in designing pyrazolo[1,5-a][1,3,5]triazine-based kinase inhibitors, and how can computational methods aid in this process?
- Answer :
- Selectivity : Pyrazolo-triazines often inhibit multiple kinases (e.g., CDK2 and TTK). Employ kinome-wide profiling (e.g., KinomeScan) to identify off-targets .
- Resistance mutations : Use molecular dynamics (MD) simulations to predict resistance-conferring mutations (e.g., gatekeeper residue changes) .
- Bioavailability : Optimize physicochemical properties (e.g., cLogP < 3, PSA < 90 Ų) using QSAR models to enhance oral absorption .
Q. How can microwave-assisted synthesis improve regioselective functionalization of pyrazolo[1,5-a][1,3,5]triazines?
- Answer :
- Controlled heating : Microwave irradiation enables rapid, uniform heating, minimizing side reactions (e.g., decomposition of bromine substituents) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance microwave absorption, accelerating reactions at the C8 position .
- Case study : Synthesis of 8-bromo derivatives achieved 75% yield in 40 min under microwave conditions vs. 24 hours conventionally .
Key Recommendations for Researchers
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
